molecular formula C20H21FN2S B2635646 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1206994-52-6

1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2635646
CAS No.: 1206994-52-6
M. Wt: 340.46
InChI Key: KMVUHRPFZSPDNU-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a sophisticated, multi-substituted 1H-imidazole derivative designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates distinct aryl and thioether substituents, making it a valuable scaffold for constructing novel bioactive molecules and studying structure-activity relationships. The electron-rich imidazole core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . This compound is primed for investigation in several research domains. The fluorophenyl and p-tolyl groups, which are common pharmacophores, suggest potential for developing new antifungal and antibacterial agents, as similar motifs are found in various biocidal compounds . Furthermore, the isobutylthio side chain presents a key functional handle for further chemical modification, potentially modulating the compound's lipophilicity, electronic properties, and overall pharmacokinetic profile. Researchers can leverage this molecule as a core building block for generating libraries of imidazole-based supramolecular complexes, which are an emerging class of agents with demonstrated potential in anticancer, antibacterial, and anti-inflammatory research . The presence of multiple substituents at the 1-, 2-, and 5-positions of the imidazole ring allows researchers to probe the steric and electronic requirements for target engagement, providing critical insights for the rational design of new enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2S/c1-14(2)13-24-20-22-12-19(16-6-4-15(3)5-7-16)23(20)18-10-8-17(21)9-11-18/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVUHRPFZSPDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl, isobutylthio, and p-tolyl groups. Common reagents used in these reactions include halogenated precursors, thiols, and aromatic compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogues from the evidence:

Compound Name / ID Position 1 Position 2 Position 5 Key Properties / Applications Reference
Target Compound 4-Fluorophenyl Isobutylthio p-Tolyl High lipophilicity (logP ~4.2*), potential kinase inhibition
SB203580 (4-(4-FP)-2-(4-MeSO2P)-5-Pyridyl-1H-imidazole) 4-Fluorophenyl 4-Methylsulfonylphenyl Pyridyl p38 MAPK inhibitor; IC₅₀ = 0.3–1.0 µM
SB202190 (4-(4-FP)-2-(4-Hydroxyphenyl)-5-Pyridyl-1H-imidazole) 4-Fluorophenyl 4-Hydroxyphenyl Pyridyl p38 MAPK inhibitor; IC₅₀ = 0.05–0.1 µM
2-Ethylthio-5-formyl-1-(4-Fluorobenzyl)imidazole 4-Fluorobenzyl Ethylthio Formyl Intermediate for Hantzsch reactions
Ethyl 1-(4-Bromophenyl)-5-(4-FP)-1H-imidazole-4-carboxylate 4-Bromophenyl - 4-Fluorophenyl Fluorescence properties; synthetic intermediate
1-Methyl-2-(4-FP)-5-Nitro-1H-imidazole 4-Fluorophenyl - Nitro High reactivity; potential mutagenicity

Notes:

  • Lipophilicity : The target compound’s isobutylthio and p-tolyl groups likely increase logP compared to SB203580 (sulfonyl group) or SB202190 (hydroxyl group), enhancing membrane permeability but reducing aqueous solubility.
  • Electron Effects : The 4-fluorophenyl group at position 1 is conserved in kinase inhibitors (e.g., SB203580), suggesting its role in binding pocket interactions.

Biological Activity

1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : 1-(4-fluorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
  • Molecular Formula : C20H21FN2S
  • Molecular Weight : 340.46 g/mol
  • CAS Number : 1206994-52-6

Structural Features

The compound features a fluorinated phenyl group, an isobutylthio moiety, and a p-tolyl group attached to the imidazole ring. This unique combination is hypothesized to influence its biological activity significantly.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The presence of the fluorine atom may enhance interactions with microbial targets, potentially increasing efficacy against resistant strains.
  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation could lead to anxiolytic effects, making it a candidate for further exploration in treating anxiety disorders .

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes:

  • GABA-A Receptor Interaction : Compounds with imidazole rings often interact with GABA-A receptors, which play a crucial role in neurotransmission. The modulation of these receptors can lead to various neurological effects, including sedation and anxiolysis .
  • Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can alter drug metabolism and enhance therapeutic effects.

Study on Metabolic Stability

A comparative study evaluated the metabolic stability of imidazole derivatives, including this compound. The findings indicated that this compound exhibited higher metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity .

Table 1: Metabolic Stability Comparison

Compound% Parent Compound Remaining (120 min)
This compound90%
Alpidem38.60%

Antimicrobial Studies

In vitro studies have shown that imidazole derivatives possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains was assessed, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage integrity. Aromatic protons typically appear as multiplets in δ 6.8–7.8 ppm, while isobutylthio groups show δ 1.0–2.5 ppm .

  • X-Ray Crystallography : Single-crystal analysis resolves spatial arrangement. For example, disordered dithiolane rings in related compounds require refinement with SHELXL . Key parameters:

    ParameterValue (Example from )
    R factor0.040
    C–C bond length1.75–1.82 Å
    Dihedral angles5.2–12.7°

How can researchers address crystallographic disorder in X-ray structures of this compound?

Advanced Research Question
Disorder, such as in dithiolane rings (observed in ), requires:

Multi-position refinement : Model disorder using PART instructions in SHELXL .

Validation tools : Use PLATON to check for missed symmetry or overfitting.

Thermal parameters : Apply anisotropic displacement parameters for non-hydrogen atoms to improve accuracy .

What experimental designs are optimal for studying its kinase inhibitory activity?

Advanced Research Question

  • In vitro kinase assays : Use purified kinases (e.g., p38 MAPK) with ATP-competitive inhibition protocols. SB203580 (a structural analog) shows IC₅₀ values in the nM range, serving as a positive control .
  • Cellular assays : Treat cell lines (e.g., murine macrophages) with the compound (10–50 µM) and measure downstream phosphorylation via Western blot .
  • Specificity controls : Include off-target kinase panels and inactive analogs (e.g., SB202474) to rule out nonspecific effects .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in inhibitory potency may arise from:

Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) significantly affect IC₅₀ values .

Cell permeability : Use sulfo-NHS-biotinylation to confirm intracellular uptake .

Metabolic stability : Perform LC-MS/MS to detect metabolite interference .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Fluorophenyl and p-tolyl groups often occupy hydrophobic pockets .
  • MD simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .

How to validate synthetic intermediates for purity in multi-step synthesis?

Basic Research Question

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical .
  • Mass spectrometry : HR-ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₂₀H₂₀FN₂S: calc. 339.13, found 339.14) .

What strategies mitigate toxicity in cellular models?

Advanced Research Question

  • Cytotoxicity screening : Use MTT assays on primary cells (e.g., cerebellar granule neurons) with EC₅₀ thresholds >50 µM .
  • Solubility optimization : Prepare DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .

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